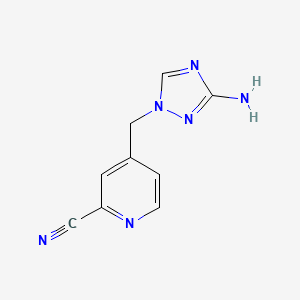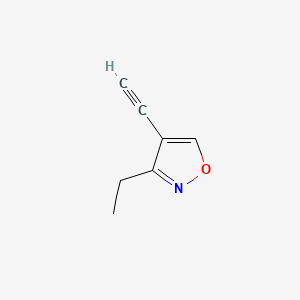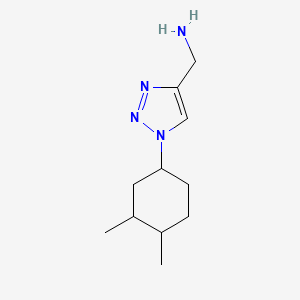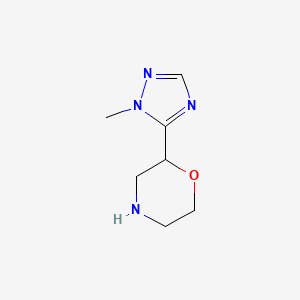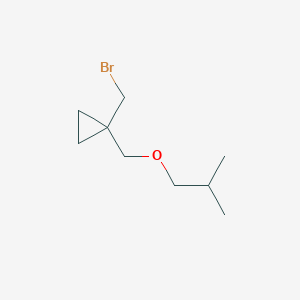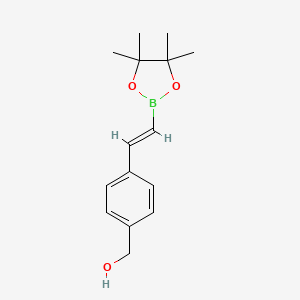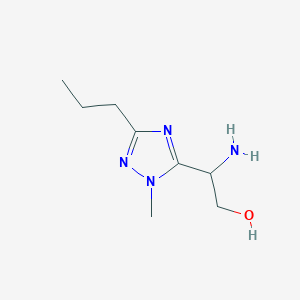
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 2-aminoisobutyric acid or its esters . This process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides for the formation of oxazolines and sulfating agents for the production of dimethylaziridine . Reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include oxazolines, dimethylaziridine, and various substituted triazoles .
Scientific Research Applications
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the triazole ring.
Aminoisobutanol: Another similar compound with a different substitution pattern.
Uniqueness
What sets 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol apart is its unique triazole ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-amino-2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-3-4-7-10-8(6(9)5-13)12(2)11-7/h6,13H,3-5,9H2,1-2H3 |
InChI Key |
JTTLFTFEFJFHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C(CO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
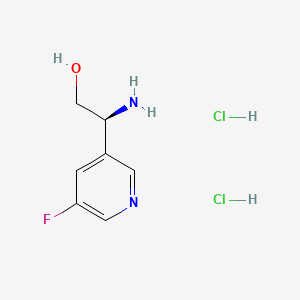
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)
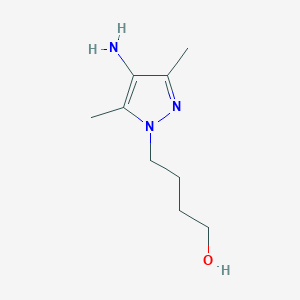
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
